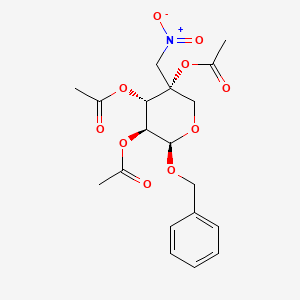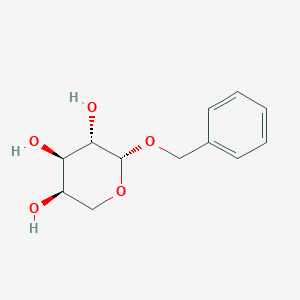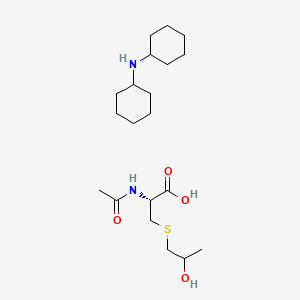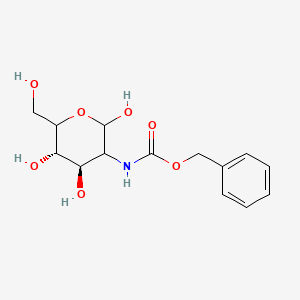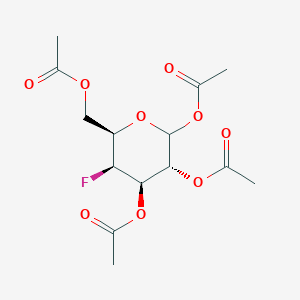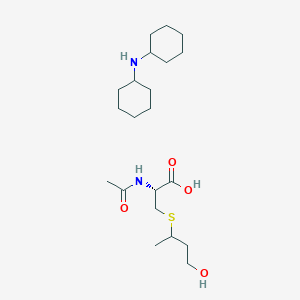
(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine, also known as this compound, is a useful research compound. Its molecular formula is C21H40N2O4S and its molecular weight is 416.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis Applications
- Synthesis of N-(2-aminoethyl)- and N-(3-aminopropyl)cytisine : The compound was used in the preparation of 2-(N-cytisinyl)acetamide or 3-(N-cytisinyl)propanamide, leading to the synthesis of N-(2-aminoethyl)-or N-(3-aminopropyl)cytisine through reduction of the amide (Shishkin et al., 2012).
- Synthesis of Enantiopure cis- and trans-4-Hydroxypipecolic Acid : The compound contributed to the synthesis of enantiopure cis- and trans-4-hydroxypipecolic acid from ethyl (R)-4-cyano-3-hydroxybutanoate (Occhiato et al., 2009).
- Synthesis of Novel Kappa-Opioid Receptor Antagonist : It was used in the pharmacological characterization of a novel kappa-opioid receptor antagonist, demonstrating high affinity and selectivity (Grimwood et al., 2011).
- Asymmetric Syntheses Applications : The compound played a role in the total asymmetric syntheses of various acids, showcasing its utility in stereoselective organic synthesis (Gaucher et al., 1994).
Chemical and Biological Research
- Development of Growth Regulatory Compounds : The compound was used in the synthesis of pyrazolesulfanyl- and isoxazolesulfanyl-1H-[1,2,4]triazoles, which were tested for their potential as plant growth stimulators (Eliazyan et al., 2011).
- Synthesis of Neurotoxin Analogues : It contributed to the synthesis of 2-amino-3-([15N]-methylamino)propanoic acid (BMAA), a neurotoxin, from α-acetamidoacrylic acid (Hu & Ziffer, 1990).
- Production of Methylisocitrate : The compound was used in the stereocontrolled synthesis of (2R,3S)‐2‐Methylisocitrate, an intermediate in the methylcitrate cycle in bacteria and fungi (Darley et al., 2003).
- Synthesis of Antitumor Agents : It was instrumental in synthesizing derivatives with antitumor activities, demonstrating its potential in medicinal chemistry (Jing, 2011).
Propriétés
| { "Design of the Synthesis Pathway": [ "The synthesis of the compound '(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine' can be achieved through a multi-step process.", "The first step involves the synthesis of 4-hydroxybutan-2-ylsulfanyl acetic acid, which is then converted to the desired compound through a series of reactions.", "The key reactions involved in the synthesis pathway are: esterification, reduction, protection, and deprotection." ], "Starting Materials": [ "Ethyl 4-hydroxybutanoate", "Thiophenol", "Sodium hydride", "Acetic anhydride", "Sodium borohydride", "Acetone", "Hydrochloric acid", "Sodium hydroxide", "N-cyclohexylcyclohexanamine" ], "Reaction": [ "Step 1: Esterification", "Ethyl 4-hydroxybutanoate is reacted with thiophenol in the presence of sodium hydride to form ethyl 4-(phenylsulfanyl)butanoate.", "Step 2: Reduction", "The ester is reduced using sodium borohydride to obtain 4-(phenylsulfanyl)butan-2-ol.", "Step 3: Protection", "The hydroxyl group of 4-(phenylsulfanyl)butan-2-ol is protected by reacting it with acetic anhydride to form the corresponding acetate ester.", "Step 4: Deprotection", "The acetate ester is deprotected using hydrochloric acid to obtain 4-(phenylsulfanyl)butan-2-ol.", "Step 5: Esterification", "4-(phenylsulfanyl)butan-2-ol is reacted with acetic anhydride to form 4-(phenylsulfanyl)butan-2-yl acetate.", "Step 6: Protection", "The hydroxyl group of 4-(phenylsulfanyl)butan-2-yl acetate is protected by reacting it with acetone and hydrochloric acid to form the corresponding ketal.", "Step 7: Deprotection", "The ketal is deprotected using sodium hydroxide to obtain 4-(phenylsulfanyl)butan-2-ylthiol.", "Step 8: Esterification", "4-(phenylsulfanyl)butan-2-ylthiol is reacted with ethyl chloroacetate to form ethyl 3-(4-hydroxybutan-2-ylsulfanyl)propanoate.", "Step 9: Hydrolysis", "Ethyl 3-(4-hydroxybutan-2-ylsulfanyl)propanoate is hydrolyzed using sodium hydroxide to obtain (2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid.", "Step 10: Coupling", "(2R)-2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid is coupled with N-cyclohexylcyclohexanamine using a coupling reagent such as EDC or DCC to obtain the desired compound." ] } | |
Numéro CAS |
33164-70-4 |
Formule moléculaire |
C21H40N2O4S |
Poids moléculaire |
416.6 g/mol |
Nom IUPAC |
2-acetamido-3-(4-hydroxybutan-2-ylsulfanyl)propanoic acid;N-cyclohexylcyclohexanamine |
InChI |
InChI=1S/C12H23N.C9H17NO4S/c1-3-7-11(8-4-1)13-12-9-5-2-6-10-12;1-6(3-4-11)15-5-8(9(13)14)10-7(2)12/h11-13H,1-10H2;6,8,11H,3-5H2,1-2H3,(H,10,12)(H,13,14) |
Clé InChI |
FUBHBRRJHGBLML-UHFFFAOYSA-N |
SMILES |
CC(CCO)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |
SMILES canonique |
CC(CCO)SCC(C(=O)O)NC(=O)C.C1CCC(CC1)NC2CCCCC2 |
Synonymes |
3-Hydroxy-1-methylpropylmercapturic Acid Dicyclohexylammonium Salt |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




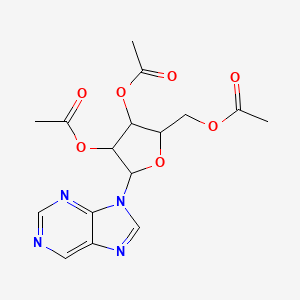
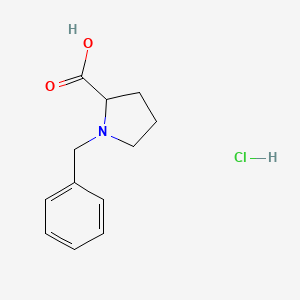
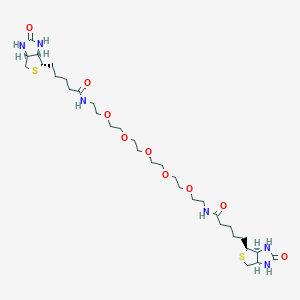
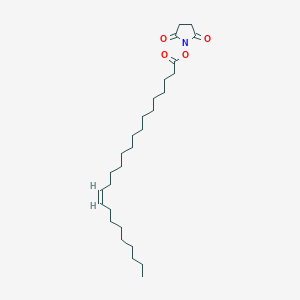

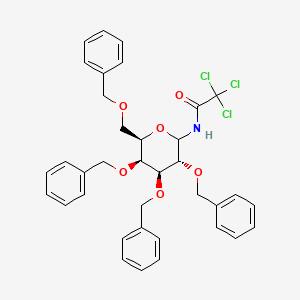
![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)

